
2(5H)-Furanone, 3,4-dibromo-5-(3-methylphenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Furanone, 3,4-dibromo-5-(3-methylphenoxy)- is an organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This particular compound is characterized by the presence of two bromine atoms and a 3-methylphenoxy group attached to the furanone ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3,4-dibromo-5-(3-methylphenoxy)- typically involves the bromination of a furanone precursor. One common method is the dibromination of alkenes using reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild reaction conditions . The reaction proceeds without the need for a catalyst or external oxidant, resulting in good to excellent yields of the dibrominated product.
Industrial Production Methods
Industrial production of this compound may involve the use of more scalable and cost-effective methods. For example, the combination of dimethyl sulfoxide (DMSO) and oxalyl bromide has been reported as an efficient brominating reagent for various substrates, offering mild conditions, low cost, and short reaction times . This method can be adapted for large-scale production of 2(5H)-Furanone, 3,4-dibromo-5-(3-methylphenoxy)-.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 3,4-dibromo-5-(3-methylphenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone oxides, while reduction can produce debrominated furanones.
Scientific Research Applications
2(5H)-Furanone, 3,4-dibromo-5-(3-methylphenoxy)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 3,4-dibromo-5-(3-methylphenoxy)- involves its interaction with specific molecular targets. The bromine atoms and the 3-methylphenoxy group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **2(5H)-Furanone, 3,4-dibromo-5-(4-methylphenoxy)-
- **2(5H)-Furanone, 3,4-dibromo-5-(2-methylphenoxy)-
- **2(5H)-Furanone, 3,4-dibromo-5-(phenoxy)-
Uniqueness
2(5H)-Furanone, 3,4-dibromo-5-(3-methylphenoxy)- is unique due to the specific positioning of the 3-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets, making it distinct from other similar compounds.
Properties
CAS No. |
647832-05-1 |
|---|---|
Molecular Formula |
C11H8Br2O3 |
Molecular Weight |
347.99 g/mol |
IUPAC Name |
3,4-dibromo-2-(3-methylphenoxy)-2H-furan-5-one |
InChI |
InChI=1S/C11H8Br2O3/c1-6-3-2-4-7(5-6)15-11-9(13)8(12)10(14)16-11/h2-5,11H,1H3 |
InChI Key |
WADNYRZCQMAIMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2C(=C(C(=O)O2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B12587371.png)

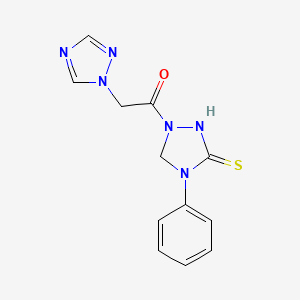
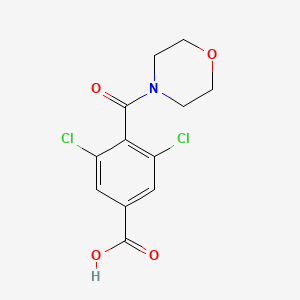
![4-{3-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12587402.png)
![2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine](/img/structure/B12587406.png)
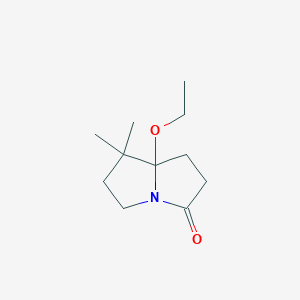
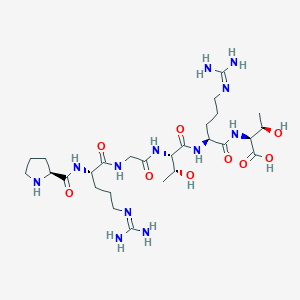
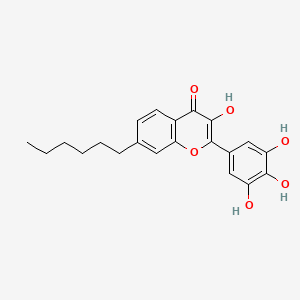
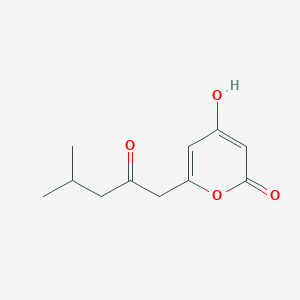
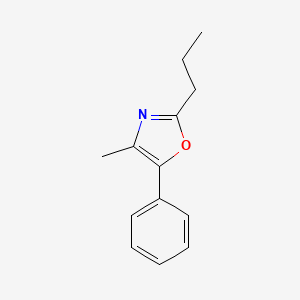

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-ethoxyphenyl)-3-methyl-](/img/structure/B12587459.png)
![1-[(Pyridin-4-yl)methyl]phthalazine](/img/structure/B12587466.png)
